2,5-Dimethyl-3-thiaadipic Acid

Agrochemical synthesis Herbicide intermediates Process chemistry

2,5-Dimethyl-3-thiaadipic acid is a thioether-containing dicarboxylic acid critical for agrochemical synthesis. It is the key starting material for 3-amino-2,4-dimethylthiophene, the essential building block of chloroacetamide herbicides like dimethenamid. - Unique thioether linkage enables cyclization-decarboxylation to form thiophene rings-a transformation impossible with all-carbon analogs. - Defined melting point (75-79°C) facilitates recrystallization and QC. - Higher polarity (TPSA 99.9 Ų) simplifies separation from less polar byproducts.

Molecular Formula C7H12O4S
Molecular Weight 192.24 g/mol
CAS No. 106014-16-8
Cat. No. B124606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-thiaadipic Acid
CAS106014-16-8
Synonyms3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid
Molecular FormulaC7H12O4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC(CSC(C)C(=O)O)C(=O)O
InChIInChI=1S/C7H12O4S/c1-4(6(8)9)3-12-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyYFXYLSSOKGLAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3-thiaadipic Acid Sourcing & Differentiation


2,5-Dimethyl-3-thiaadipic acid (CAS 106014-16-8) is a sulfur-containing branched dicarboxylic acid with the molecular formula C₇H₁₂O₄S and a molecular weight of 192.23 . It is characterized by a central thioether (-S-) linkage and two carboxylic acid termini, which confers distinct physicochemical and reactivity profiles compared to carbon-only analogs such as 2,5-dimethyladipic acid . The compound is a recognized intermediate for the synthesis of herbicides and is noted for its utility in the preparation of 3-amino-2,4-dimethylthiophene, a key building block for chloroacetamide herbicides like dimethenamid [1].

1
Thioether linkage enables thiophene ring formation via cyclization-decarboxylation, a reactivity absent in all-carbon dicarboxylic acids.
2
Stable crystalline solid (mp 75–79 °C) supports recrystallization and reliable solid handling.
3
Patented intermediate route for chloroacetamide herbicide synthesis (e.g., dimethenamid) via 3-amino-2,4-dimethylthiophene.

Why 2,5-Dimethyl-3-thiaadipic Acid Cannot Be Substituted


Generic substitution of 2,5-dimethyl-3-thiaadipic acid with its all-carbon analog 2,5-dimethyladipic acid (CAS 4454-18-6) fails because the central sulfur atom is not an inert spacer; it actively participates in key synthetic transformations, such as cyclization-decarboxylation to form thiophene rings, a reaction that carbon-only dicarboxylic acids cannot undergo [1]. Furthermore, the presence of the thioether group significantly alters the compound's polarity, solubility, and hydrogen-bonding capacity (TPSA 99.9 Ų vs. 74.6 Ų) , leading to different handling, storage, and purification requirements that directly impact process economics and final product purity.

Target Compound
Central thioether enables cyclization to form thiophene rings.
TPSA 99.9 Ų; solid at room temperature; polar aprotic solubility profile.
Carbon-Only Analog (2,5-dimethyladipic acid)
Lacks sulfur; cannot undergo the same cyclization-decarboxylation pathway.
TPSA 74.6 Ų; likely liquid or low-melting; different purification requirements.

2,5-Dimethyl-3-thiaadipic Acid Performance Evidence


Purity in Industrial Herbicide Intermediate Synthesis

In the synthesis of 3-amino-2,4-dimethylthiophene, a critical intermediate for chloroacetamide herbicides, the use of 2,5-dimethyl-3-thiaadipic acid as the starting material enables a one-pot cyclization-decarboxylation process that achieves product purity of >99%, which is a critical threshold for downstream pharmaceutical and agrochemical specifications [1]. This represents a substantial improvement over prior art methods, which were limited to a maximum yield of only 70% and a product purity of less than 95% [1].

Purity in synthesis
Head-to-head
>99% purityTarget compound
≤70% yield, Prior art methods
Reported purity increase may reduce downstream purification costs for agrochemical intermediate specifications.
Based on CN110066268B patent example; confirm with lot-specific COA.
Agrochemical synthesis Herbicide intermediates Process chemistry

Sulfur-Mediated Cyclization Reactivity

Unlike its carbon-only analog 2,5-dimethyladipic acid (CAS 4454-18-6), 2,5-dimethyl-3-thiaadipic acid possesses a central thioether linkage that is essential for the intramolecular cyclization-decarboxylation reaction used to construct the thiophene ring [1]. 2,5-Dimethyladipic acid lacks this sulfur atom and is structurally incapable of undergoing the same transformation, rendering it a non-viable alternative in this crucial synthetic pathway .

Cyclization reactivity
Class-level
ReactiveYields thiophenone
Non-functionalAnalog cannot react
Sulfur-mediated ring formation is structurally essential; carbon-only analog cannot substitute.
Qualitative difference; verify under specific patent conditions.
Organic synthesis Thiophene synthesis Heterocyclic chemistry

Physicochemical Profile: Solid Form & Polarity

The incorporation of sulfur significantly alters the physical properties of the dicarboxylic acid scaffold. 2,5-Dimethyl-3-thiaadipic acid exhibits a higher melting point (75-79°C) compared to the lower melting point of its all-carbon analog (which is a liquid at room temperature or has a much lower melting point) , enabling it to be handled as a stable, crystalline solid. Furthermore, its topological polar surface area (TPSA) is 99.9 Ų , which is approximately 34% larger than the 74.6 Ų TPSA of 2,5-dimethyladipic acid , indicating significantly different solubility and permeability characteristics.

Polarity & solid state
Data to verify
TPSA 99.9 Ų +34% vs carbon analog mp 75–79 °C (solid)
Higher polarity and solid state may affect purification and formulation compatibility.
Reported values; confirm with lot-specific analysis.
Formulation science Process development Analytical chemistry

Methacrylic Acid Catalyst Precursor

Beyond its role as a synthetic intermediate, 2,5-dimethyl-3-thiaadipic acid itself can be derivatized to produce a methacrylic acid derivative, which is reported to function as a high-yield industrial catalyst for the production of methacrylic acid . While a direct head-to-head comparison with other methacrylic acid catalysts is not available from the provided sources, this specific catalytic application is not reported for the sulfur-free analog 2,5-dimethyladipic acid, suggesting a structure-specific advantage conferred by the sulfur-containing backbone.

Catalyst precursor role
Data to verify
Methacrylic acid derivative reported as high-yield industrial catalyst.
Supports exploration of sulfur-based catalytic systems; not reported for carbon-only analog.
No direct head-to-head catalyst comparison available; application needs independent validation.
Catalysis Industrial chemistry Polymer precursors

2,5-Dimethyl-3-thiaadipic Acid Applications


Chloroacetamide Herbicide Intermediate Production

This is the most compelling and well-documented application. 2,5-Dimethyl-3-thiaadipic acid is the key starting material in a patented, high-yielding, industrial-scale process to manufacture 3-amino-2,4-dimethylthiophene [1]. The process offers significant advantages over previous methods, achieving product purity above 99%, a critical benchmark for downstream use in regulated agrochemicals. Procurement of this compound is essential for any organization seeking to implement or improve upon this specific synthetic route, especially for the production of herbicides like dimethenamid [1].

Thiophene-Containing Compound Development

For research groups exploring sulfur-containing heterocycles, 2,5-dimethyl-3-thiaadipic acid serves as a unique, functionalized building block. Its ability to undergo cyclization decarboxylation provides a direct entry point into substituted thiophenes [1], a privileged scaffold in medicinal and agrochemical chemistry. This reactivity is fundamentally absent in its all-carbon analog , making it a strategic choice for libraries focused on structure-activity relationship (SAR) studies around the thioether linkage.

Crystalline Intermediate for Process Development

In process development and manufacturing settings where physical form and purity are critical for reliable feeding, handling, and purification, 2,5-dimethyl-3-thiaadipic acid presents a distinct advantage over liquid or low-melting analogs. Its well-defined melting point (75-79°C) and white-to-off-white solid appearance facilitate easier purification by recrystallization and simpler quality control via melting point determination. Its higher polarity (TPSA 99.9 Ų) compared to carbon-only analogs may also simplify separation from less polar reaction byproducts.

Sulfur-Containing Catalyst Exploration

While more data is needed for a full comparison, the reported use of a methacrylic acid derivative of 2,5-dimethyl-3-thiaadipic acid as a high-yield catalyst for methacrylic acid production warrants further investigation. This application scenario is relevant for industrial chemistry groups focused on optimizing the synthesis of key monomers like methacrylic acid, which is used in the production of polymers and resins. Procuring this compound may enable the exploration of novel, sulfur-based catalytic systems that are not accessible with all-carbon dicarboxylic acids.

Application
Selection Property
Validation Focus
Chloroacetamide herbicide intermediate production
Synthetic route compatibility (thiophene formation)
Purity threshold ≥99% for regulatory agrochemical specs
Thiophene-containing compound development
Sulfur-mediated cyclization reactivity
Confirmation of thiophene ring formation under patent conditions
Crystalline intermediate for process development
Solid-state handling (mp 75–79 °C)
Recrystallization behavior and melting point consistency
Sulfur-containing catalyst exploration
Derivative catalyst activity
Verification of catalytic performance vs. established systems

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